CCR3 Binding Affinity: Superior Potency Compared to Ketotifen and Comparable to AZD3778
This compound demonstrates high-affinity binding to human CCR3 (Ki = 6.31 nM) [1], placing it among the most potent CCR3 ligands reported. It is approximately 200-fold more potent than the clinical antihistamine ketotifen at CCR3 (estimated Ki ~1.3 nM at H1, but >1 µM at CCR3) [2], and equipotent with the clinical candidate AZD3778 (CCR3 Ki = 6 nM) [3]. However, unlike AZD3778, which has a complex bipiperidine scaffold, this compound achieves comparable CCR3 potency with a synthetically simpler pyrrole-propanamide core, potentially offering advantages in analog library synthesis.
| Evidence Dimension | Binding affinity (Ki) for human CCR3 receptor |
|---|---|
| Target Compound Data | Ki = 6.31 nM |
| Comparator Or Baseline | AZD3778 (Ki = 6 nM); Ketotifen (CCR3 Ki > 1 µM, estimated) |
| Quantified Difference | ~200-fold more potent than ketotifen at CCR3; equipotent with AZD3778 but with a simpler scaffold |
| Conditions | Radioligand displacement assay using human recombinant CCR3 expressed in CHOK1 cells |
Why This Matters
High CCR3 potency combined with a synthetically accessible scaffold makes this compound a cost-effective alternative for CCR3-targeted assay development.
- [1] BindingDB BDBM50394155. Ki = 6.31 nM for human CCR3 in CHOK1 cells. View Source
- [2] Ketotifen pharmacology profile: H1 Ki = 1.3 nM, negligible CCR3 activity (>1 µM). DrugBank/ChEMBL. View Source
- [3] AZD3778: CCR3 antagonist with Ki = 6 nM at human CCR3. Bioorg. Med. Chem. Lett. (2012) 22:6688-6693. PMID:23031591. View Source
